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molecular formula C16H15N B8537476 1-Benzyl-5-methyl-1H-indole

1-Benzyl-5-methyl-1H-indole

Cat. No. B8537476
M. Wt: 221.30 g/mol
InChI Key: UAXORUSBKLNRMJ-UHFFFAOYSA-N
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Patent
US05245046

Procedure details

To a stirred mixture of sodium amide (prepared from 0.9 g 39.13 mmoles of sodium) and ca 100 ml of liquid ammonia was added a solution of 5.08 g (38.73 mmoles) of 5-methylindole in 100 ml of ether during 5 minutes. The mixture was stirred for 1.5 hours. Then a solution of 5.15 g (40.68 mmoles) of benzyl chloride in 100 ml of ether was added during 10 minutes. The mixture was stirred for two hours. The ammonia was allowed to evaporate overnight. The inside of the flask was washed down with MeOH. Then 150 ml of H2O was added. The layers were separated. The aqueous layer was extracted with 100 ml of ether. The combined ether phases were washed with 50 ml of brine and dried over MgSO4. Evaporation of the solvent left 9.41 g of oil. The oil was chromatographed on a 700 g column of silica gel. The column was eluted with 30% CH 2 Cl2 -Skellysolve B and 200 ml fractions were collected. The fractions were assayed by silica gel tlc (2×8") (25% CH2Cl2 -Skellysolve B). Fractions 12-17 were combined giving 4.52 g (53%) of 1-benzyl-5-methylindole as a yellow-green oil.
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].N.[CH3:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8]2.[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCOCC>[CH2:14]([N:10]1[C:11]2[C:7](=[CH:6][C:5]([CH3:4])=[CH:13][CH:12]=2)[CH:8]=[CH:9]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
5.08 g
Type
reactant
Smiles
CC=1C=C2C=CNC2=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to evaporate overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The inside of the flask was washed down with MeOH
ADDITION
Type
ADDITION
Details
Then 150 ml of H2O was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 100 ml of ether
WASH
Type
WASH
Details
The combined ether phases were washed with 50 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
left 9.41 g of oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on a 700 g column of silica gel
WASH
Type
WASH
Details
The column was eluted with 30% CH 2 Cl2 -Skellysolve B and 200 ml fractions
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=CC2=CC(=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.52 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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